molecular formula C30H26O2 B14409900 1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene CAS No. 86051-16-3

1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene

Cat. No.: B14409900
CAS No.: 86051-16-3
M. Wt: 418.5 g/mol
InChI Key: KXMULJWKWRBYEB-UHFFFAOYSA-N
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Description

1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a buta-1,3-diene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene typically involves the homocoupling of terminal alkynes. A common method includes the use of copper(II) chloride (CuCl2) and triethylamine (Et3N) as catalysts. The reaction is carried out by mixing phenylacetylene and p-methoxyphenylacetylene in the presence of these catalysts at 60°C for 10 hours. The resulting product is then purified using silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The catalysts and reaction conditions remain consistent with those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions can occur, particularly at the methoxyphenyl groups, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility, stability, and potential biological activity compared to similar compounds.

Properties

CAS No.

86051-16-3

Molecular Formula

C30H26O2

Molecular Weight

418.5 g/mol

IUPAC Name

1-methoxy-4-[1-(4-methoxyphenyl)-4,4-diphenylbuta-1,3-dienyl]benzene

InChI

InChI=1S/C30H26O2/c1-31-27-17-13-25(14-18-27)30(26-15-19-28(32-2)20-16-26)22-21-29(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-22H,1-2H3

InChI Key

KXMULJWKWRBYEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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